molecular formula C20H16N2O2S2 B2558398 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-54-8

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No.: B2558398
CAS No.: 478081-54-8
M. Wt: 380.48
InChI Key: CPKWRDZABPNAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound with the molecular formula C20H16N2O2S2. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea, which is then cyclized with 2-bromo-3-benzoylpropionitrile under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiophene ring and benzoyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile is unique due to its specific combination of functional groups and the presence of both a thiophene ring and a benzoyl group.

Properties

IUPAC Name

4-amino-5-benzoyl-2-[(4-methoxyphenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-24-15-9-7-13(8-10-15)12-25-20-16(11-21)17(22)19(26-20)18(23)14-5-3-2-4-6-14/h2-10H,12,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWRDZABPNAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.